molecular formula C13H10N4OS2 B2423277 2-(phenylamino)-N-(thiazol-2-yl)thiazole-4-carboxamide CAS No. 1105229-12-6

2-(phenylamino)-N-(thiazol-2-yl)thiazole-4-carboxamide

Cat. No.: B2423277
CAS No.: 1105229-12-6
M. Wt: 302.37
InChI Key: QFRXTPDWBNTXMY-UHFFFAOYSA-N
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Description

These compounds are being studied for their potential as anti-mycobacterial agents . They are designed and synthesized in combination with piperazine and various 1,2,3 triazoles .


Synthesis Analysis

The compounds were synthesized and characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .


Molecular Structure Analysis

The molecular structure of these compounds was confirmed through various spectral analyses .


Chemical Reactions Analysis

The compounds were evaluated for in vitro antitubercular activity .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds were analyzed using various spectroscopic techniques .

Scientific Research Applications

Antimicrobial Applications

Research has demonstrated the potent antimicrobial activities of 2-(phenylamino)-N-(thiazol-2-yl)thiazole-4-carboxamide derivatives. Bikobo et al. (2017) synthesized a series of these derivatives, revealing some to be more potent than reference drugs against pathogenic strains, with significant antibacterial activity, especially against Gram-positive bacteria. Similarly, Rao et al. (2009) found that certain thiazole derivatives exhibited notable antibacterial and antifungal activities, suggesting their potential as new antimicrobial agents (Bikobo et al., 2017) (Rao et al., 2009).

Anticancer Applications

The synthesis of this compound derivatives has also been explored for anticancer applications. Cai et al. (2016) synthesized and evaluated a series of these derivatives against various cancer cell lines, identifying compounds with significant anticancer activities. This research underscores the potential of these compounds in developing new anticancer therapies (Cai et al., 2016).

Antituberculosis Applications

In the realm of antituberculosis research, Jeankumar et al. (2013) designed and synthesized ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates. These compounds were evaluated for their in vitro activity against Mycobacterium tuberculosis, demonstrating promising results that highlight their potential as novel antituberculosis agents (Jeankumar et al., 2013).

Mechanism of Action

While the exact mechanism of action is not mentioned, molecular docking and dynamics studies were carried out for the most active compounds to understand the putative binding pattern, as well as stability of the protein–ligand complex, against the selected target Pantothenate synthetase of Mycobacterium tuberculosis .

Safety and Hazards

The most active derivative displayed no acute cellular toxicity towards the MRC-5 lung fibroblast cell line .

Future Directions

The study suggests a selective inhibition of Mycobacterium tuberculosis by the tested imidazo-[2,1-b]-thiazole derivatives over the selected panel of non-tuberculous mycobacteria . This could guide future research in the development of new anti-mycobacterial agents.

Properties

IUPAC Name

2-anilino-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4OS2/c18-11(17-12-14-6-7-19-12)10-8-20-13(16-10)15-9-4-2-1-3-5-9/h1-8H,(H,15,16)(H,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRXTPDWBNTXMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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